molecular formula C16H17F3N4O3S B2803593 N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 906155-21-3

N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide

货号: B2803593
CAS 编号: 906155-21-3
分子量: 402.39
InChI 键: RXNXQZMWXFKNMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 1,3,4-oxadiazole core substituted with a methyl sulfanyl group linked to a propylcarbamoyl moiety. While specific data on its synthesis, biological activity, or physical properties are absent in the provided evidence, its structural features align with pharmacologically active 1,3,4-oxadiazole derivatives documented in the literature.

属性

IUPAC Name

N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c1-2-6-20-12(24)9-27-15-23-22-13(26-15)8-21-14(25)10-4-3-5-11(7-10)16(17,18)19/h3-5,7H,2,6,8-9H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXQZMWXFKNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base. The resulting oxadiazole intermediate is then functionalized with a propylcarbamoyl group and a sulfanyl group through nucleophilic substitution reactions. The final step involves the coupling of the functionalized oxadiazole with 3-(trifluoromethyl)benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: For its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: As a precursor for the development of new materials with unique properties.

作用机制

The mechanism of action of N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

相似化合物的比较

Structural and Physicochemical Properties

The compound shares key structural motifs with several analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 1,3,4-oxadiazole Propylcarbamoylmethyl sulfanyl, 3-(trifluoromethyl)benzamide Not reported Not reported Not reported -
7c () 1,3,4-oxadiazole Amino thiazole, 3-methylphenyl propanamide 375 134–178 Urease inhibition
Compound 19 () 1,3,4-oxadiazole Dihydrobenzo[b][1,4]dioxin, 3-(trifluoromethyl)benzamide ~389 (estimated) Not reported Ca²⁺/calmodulin inhibition
Compound 61 () 1,3,4-oxadiazole 4-Fluorophenyl, 3-methyl-5-(trifluoromethyl)benzamide 366.1 Not reported Ca²⁺/calmodulin inhibition
N-(4-Ethoxyphenyl)-4-[...]benzamide () 1,3,4-oxadiazole Indol-3-ylpropyl, 4-ethoxyphenyl Not reported Not reported IC₅₀ = 0.427 μM (unspecified)


Key Observations:

  • Core Modifications: The target compound’s propylcarbamoylmethyl sulfanyl group distinguishes it from analogs with amino thiazole (7c), dihydrodioxin (Compound 19), or fluorophenyl (Compound 61) substituents.
  • Molecular Weight : The target’s molecular weight is likely comparable to 7c (~375–389 g/mol), though exact data are unavailable.

Physicochemical and Spectral Analysis

  • Melting Points : Analogs like 7c–f (134–178°C) suggest the target may have a similar range, contingent on crystallinity .
  • Spectral Data : IR and NMR profiles of analogs (e.g., 7c, Compound 61) show characteristic oxadiazole C=N stretches (~1600 cm⁻¹) and benzamide carbonyl signals (~168 ppm in ¹³C NMR) .

常见问题

Basic: What are the key steps and challenges in synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃) . Subsequent alkylation or sulfanyl group introduction requires controlled temperatures (e.g., 90°C under reflux) and catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Final coupling of the benzamide moiety with the oxadiazole intermediate often employs coupling agents (e.g., EDCI/HOBt) . Key challenges include:

  • Purity control: Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
  • Side reactions: Competing hydrolysis of the trifluoromethyl group or oxadiazole ring requires pH control .

Advanced:
For high-throughput synthesis, automated flow chemistry systems can optimize reaction parameters (e.g., residence time, temperature) to minimize byproducts . Computational tools like UCSF Chimera can predict steric hindrance during coupling steps .

Basic: How is the compound’s structure validated experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and oxadiazole protons (δ ~8.5–9.5 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight, with fragmentation patterns identifying the sulfanyl-propylcarbamoyl side chain .
  • X-ray Crystallography: Resolves conformational details (e.g., oxadiazole-benzamide dihedral angles) but requires high-purity crystals .

Advanced:
Hybrid methods like cryo-EM or synchrotron-based crystallography enhance resolution for flexible regions (e.g., the sulfanyl linker) . Density Functional Theory (DFT) simulations correlate experimental spectra with electronic structure .

Basic: What biological targets are associated with this compound?

Methodological Answer:
The oxadiazole and trifluoromethyl groups suggest enzyme inhibition. In vitro assays include:

  • Adenylyl Cyclase Inhibition: IC₅₀ values measured via cAMP quantification in HEK293 cells (similar oxadiazoles show IC₅₀ ~0.4–1.0 μM) .
  • Alkaline Phosphatase (ALP) Inhibition: Colorimetric assays using p-nitrophenyl phosphate; structural analogs exhibit sub-micromolar activity .

Advanced:
Mechanistic studies require surface plasmon resonance (SPR) to quantify binding kinetics to ALP or molecular docking (AutoDock Vina) to map interactions with adenylyl cyclase isoforms . Contradictory activity data across studies may arise from assay conditions (e.g., ionic strength affecting trifluoromethyl group polarity) .

Basic: How to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation: Compare analogs with modified sulfanyl chains (e.g., ethyl vs. propyl) or benzamide substituents (e.g., CF₃ vs. OCH₃) using IC₅₀ data .

  • Table Example:

    SubstituentIC₅₀ (μM)Target
    CF₃0.43ALP
    OCH₃1.2ALP
    Propyl0.5AC1
    Ethyl1.8AC1

Advanced:
3D-QSAR models (CoMFA/CoMSIA) correlate steric/electronic fields with activity. Meta-analysis of patent and literature data identifies under-explored substituents (e.g., cyclopropylcarbamoyl) .

Basic: How to resolve contradictions in reported activity data?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., ALP assay pH 9.8 vs. 10.2) .
  • Impurity Analysis: HPLC-MS detects degradation products (e.g., oxidized sulfanyl groups) .

Advanced:
Machine learning (Random Forest classifiers) identifies confounding variables (e.g., solvent DMSO concentration) across studies . Collaborative platforms (e.g., UCSF Chimera’s Collaboratory extension) enable real-time data sharing to harmonize interpretations .

Advanced: What computational strategies predict off-target interactions?

Methodological Answer:

  • Proteome-wide docking: Screen against databases (e.g., PDB) using Glide HTVS to identify unintended kinase or GPCR binding .
  • ADMET Prediction: SwissADME estimates bioavailability risks (e.g., LogP >5 for the trifluoromethyl group) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。